6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
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Overview
Description
6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H5N3O3 and a molecular weight of 215.16 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile typically involves the reaction of anthranilic acid derivatives with suitable nitrating agents . One common method includes the nitration of 4-hydroxyquinoline-3-carbonitrile under controlled conditions to introduce the nitro group at the 6-position . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction of the nitro group can yield amino derivatives, which are useful intermediates in further chemical transformations.
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential antimicrobial and anticancer agents.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: Researchers use this compound to study its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that modulate the activity of target proteins . The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules further enhances its binding affinity and specificity .
Comparison with Similar Compounds
6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile can be compared with other quinoline derivatives, such as:
4-Oxo-1,4-dihydroquinoline-3-carbonitrile: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-Substituted 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids: These compounds have additional substituents that can enhance their antimicrobial properties.
The presence of the nitro group in this compound makes it unique, providing distinct chemical and biological properties that are not observed in its analogs .
Properties
IUPAC Name |
6-nitro-4-oxo-1H-quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O3/c11-4-6-5-12-9-2-1-7(13(15)16)3-8(9)10(6)14/h1-3,5H,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIXIFBGEDRCAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CN2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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